Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate
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Overview
Description
Tert-Butyldimethylsilyl chloride (TBDMSCl) is an organosilicon compound that can be used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . It’s a white solid with a melting point of 86-89 °C and a boiling point of 125 °C .
Synthesis Analysis
The synthesis of tert-Butyldimethylsilyl chloride involves cooling a pentane solution of dichlorodimethylsilane to 0°C, then adding a pentane solution of tert-butyl lithium under nitrogen and stirring. The reaction is maintained at 0°C for 1.5 hours, then heated to 25°C and continued for 48 hours. Distillation collects the fraction at 125°C, which solidifies upon standing .Molecular Structure Analysis
The linear formula of tert-Butyldimethylsilyl chloride is (CH3)3CSi(CH3)2Cl. It has a molecular weight of 150.72 .Chemical Reactions Analysis
Tert-Butyldimethylsilyl chloride can react with alcohols to form silyl ethers under mild conditions. It can also react with ketones, esters, or amides to form corresponding enol silyl ethers .Physical And Chemical Properties Analysis
Tert-Butyldimethylsilyl chloride is a white solid with a density of 0.87 g/mL at 20 °C. It’s soluble in most organic solvents, typically used in CH2Cl2, THF, and DMF. It’s sensitive to moisture and has a corrosive and flammable nature .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2R,3S)-2-(benzylamino)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO4Si/c1-16(2)18(23)21(19(24)25-6,15-26-27(7,8)20(3,4)5)22-14-17-12-10-9-11-13-17/h9-13,16,18,22-23H,14-15H2,1-8H3/t18-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFRXWHXJRXEMF-GHTZIAJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@](CO[Si](C)(C)C(C)(C)C)(C(=O)OC)NCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R,3S)-2-Benzylamino-2-(t-butyldimethylsilyloxymethyl)-3-hydroxy-4-methylpentanoate | |
CAS RN |
145451-92-9 |
Source
|
Record name | D-Leucine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-hydroxy-N-(phenylmethyl)-, methyl ester, threo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145451-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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